molecular formula C13H24N2O2 B8190053 cis-1-Boc-octahydro-[1,5]naphthyridine

cis-1-Boc-octahydro-[1,5]naphthyridine

Cat. No.: B8190053
M. Wt: 240.34 g/mol
InChI Key: NJASRKUXYJXBNQ-QWRGUYRKSA-N
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Description

cis-1-Boc-octahydro-[1,5]naphthyridine: is a chemical compound with the molecular formula C13H22N2O2 It is a derivative of octahydro-[1,5]naphthyridine, where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Boc-octahydro-[1,5]naphthyridine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of octahydro-[1,5]naphthyridine.

    Protection: The nitrogen atom in octahydro-[1,5]naphthyridine is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in large reactors.

    Optimization: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and purity.

    Purification: Industrial purification methods such as distillation, crystallization, and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: cis-1-Boc-octahydro-[1,5]naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoroacetic acid in dichloromethane for Boc deprotection.

Major Products:

    Oxidation: Formation of oxidized derivatives of the naphthyridine ring.

    Reduction: Formation of reduced derivatives with additional hydrogen atoms.

    Substitution: Formation of various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry: cis-1-Boc-octahydro-[1,5]naphthyridine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: The compound is studied for its potential biological activity. It may serve as a scaffold for the development of new pharmaceuticals, particularly in the design of drugs targeting the central nervous system.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its derivatives may find applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of cis-1-Boc-octahydro-[1,5]naphthyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The Boc group provides protection during synthetic transformations, allowing for selective reactions at other sites on the molecule.

Comparison with Similar Compounds

    Octahydro-[1,5]naphthyridine: The parent compound without the Boc protection.

    cis-1-Boc-octahydro-[1,5]quinolizidine: A similar compound with a different ring structure.

    cis-1-Boc-octahydro-[1,5]pyrrolizidine: Another related compound with a different nitrogen-containing ring.

Uniqueness: cis-1-Boc-octahydro-[1,5]naphthyridine is unique due to its specific ring structure and the presence of the Boc protecting group. This combination provides stability and allows for selective functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl (4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-1,5-naphthyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-5-6-10-11(15)7-4-8-14-10/h10-11,14H,4-9H2,1-3H3/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJASRKUXYJXBNQ-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]2[C@@H]1CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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